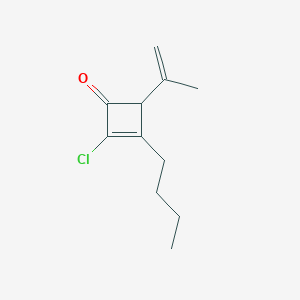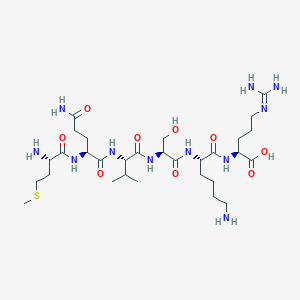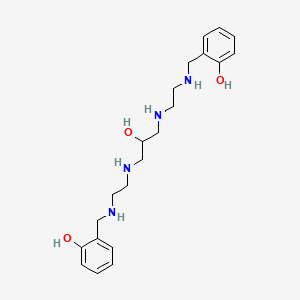
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures high yield and purity of the final product. Solvent extraction and crystallization are commonly employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL involves its interaction with specific molecular targets. The hydroxyl and amine groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and affect gene expression.
類似化合物との比較
Similar Compounds
4-[1,13-bis(2-hydroxyphenyl)-8-methyl-1,13-dioxa-5,9-diazatridecan-6-yl]benzamide: Contains similar structural features but with additional functional groups.
High refractive index compositions: Comprising similar organic/inorganic hybrid materials.
Uniqueness
1,13-Bis(2-hydroxyphenyl)-2,5,9,12-tetraazatridecan-7-OL is unique due to its specific arrangement of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research fields.
特性
CAS番号 |
823787-40-2 |
|---|---|
分子式 |
C21H32N4O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
2-[[2-[[2-hydroxy-3-[2-[(2-hydroxyphenyl)methylamino]ethylamino]propyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C21H32N4O3/c26-19(15-24-11-9-22-13-17-5-1-3-7-20(17)27)16-25-12-10-23-14-18-6-2-4-8-21(18)28/h1-8,19,22-28H,9-16H2 |
InChIキー |
AFXCRAVMFDKFBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCCNCC(CNCCNCC2=CC=CC=C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
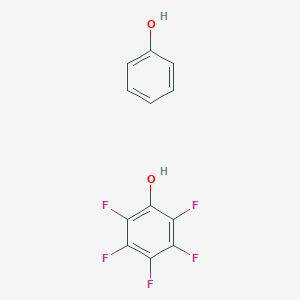
![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
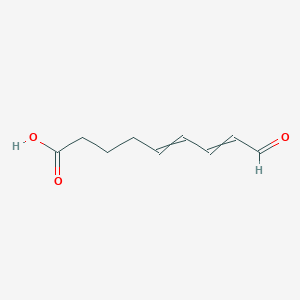
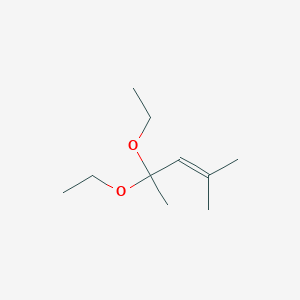
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
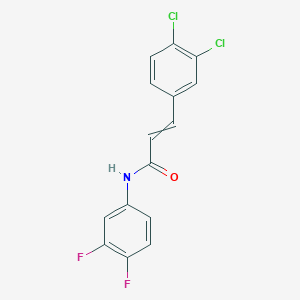

![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
